molecular formula C7H5F4N B11805342 3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine

3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine

Cat. No.: B11805342
M. Wt: 179.11 g/mol
InChI Key: OMRXGCYMDRINNI-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a fluorine atom at position 3, and a methyl (-CH₃) group at position 2. This compound’s unique substitution pattern imparts distinct electronic and steric properties, making it valuable in agrochemical and pharmaceutical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom contributes to electronic modulation and binding specificity .

Properties

IUPAC Name

3-fluoro-2-methyl-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c1-4-6(8)2-5(3-12-4)7(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRXGCYMDRINNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursor Selection

The chlorine/fluorine exchange method is the most widely employed industrial approach for synthesizing trifluoromethylpyridine derivatives. This process begins with 2,3-dichloro-5-(trichloromethyl)pyridine, which undergoes sequential fluorination and methyl group introduction. The reaction proceeds via nucleophilic substitution, where anhydrous hydrogen fluoride (HF) replaces chlorine atoms on the pyridine ring and trichloromethyl group.

The mechanism involves two critical steps:

  • Fluorination of the trichloromethyl group : HF reacts with the -CCl₃ moiety to form -CF₃ at elevated temperatures (150–190°C).

  • Ring fluorination : Remaining chlorine atoms on the pyridine ring are replaced by fluorine under similar conditions.

A catalyst such as FeCl₃ or FeCl₂ is often used to accelerate the reaction, though some patents report catalyst-free systems under high pressure (>200 psig).

Table 1: Representative Reaction Conditions for Chlorine/Fluorine Exchange

PrecursorCatalystTemperature (°C)Pressure (psig)Yield (%)Source
2,3-Dichloro-5-(trichloromethyl)pyridineFeCl₃160–180240–26078–85
2-Chloro-5-(trichloromethyl)pyridineNone170–200200–30065–72

Vapor-Phase Continuous Synthesis

Fluidized-Bed Reactor Design

Vapor-phase synthesis enables large-scale production with minimal by-products. This method employs a two-phase reactor system:

  • Fluidized-bed phase : Chlorination of 3-picoline (3-methylpyridine) occurs in the presence of chlorine gas, forming 3-(trichloromethyl)pyridine.

  • Empty phase : Fluorination with HF converts the trichloromethyl group to -CF₃ while introducing fluorine to the pyridine ring.

Key advantages include:

  • Continuous operation : Unreacted starting materials are recycled, reducing waste.

  • Temperature control : By maintaining temperatures between 160–180°C, side reactions (e.g., over-chlorination) are minimized.

Table 2: Performance Metrics for Vapor-Phase Synthesis

ParameterValueImpact on Yield
Chlorine gas molar ratio1.2–1.5 eqMaximizes trichloromethyl formation
HF flow rate0.8–1.2 L/minPrevents HF accumulation
Residence time45–60 minutesBalances conversion and selectivity

Liquid-Phase High-Pressure Fluorination

Catalyst-Free Systems

Recent patents describe high-pressure (200–300 psig) liquid-phase reactions without catalysts. For example, 2,3-dichloro-5-(trichloromethyl)pyridine reacts with excess HF at 170–200°C, yielding 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine in one step. The absence of catalysts simplifies purification, as the product vaporizes and is collected separately from unreacted solids.

Role of Pressure and Temperature

Elevated pressure ensures HF remains in the liquid phase, enhancing reaction efficiency. At 240–260 psig, yields improve by 12–15% compared to atmospheric conditions.

Industrial Scalability and Cost Optimization

Continuous-Flow Reactors

Modern facilities use continuous-flow systems to produce 3-fluoro-2-methyl-5-(trifluoromethyl)pyridine at scale. These systems feature:

  • In-line purification : Distillation columns separate the product from by-products like 2-chloro-3-(trifluoromethyl)pyridine.

  • Recycling loops : Unreacted HF and intermediates are fed back into the reactor, reducing raw material costs by ~30%.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Key Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Chlorine/fluorine exchange78–8595–98High120–150
Vapor-phase synthesis70–7590–93Moderate140–170
Liquid-phase high-pressure65–7285–90Low180–220

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 3 undergoes substitution with nucleophiles due to the electron-withdrawing effects of the trifluoromethyl group. This reaction typically occurs under polar aprotic solvent conditions with bases like NaH or K₂CO₃.

Nucleophile Reagents/Conditions Major Product Yield
AmmoniaNH₃, DMF, 80°C3-Amino-2-methyl-5-(trifluoromethyl)pyridine72%
MethoxideNaOMe, DMSO, 60°C3-Methoxy-2-methyl-5-(trifluoromethyl)pyridine68%
ThiophenolPhSH, K₂CO₃, THF, reflux3-(Phenylthio)-2-methyl-5-(trifluoromethyl)pyridine65%

The trifluoromethyl group enhances the electrophilicity of the adjacent pyridine ring, facilitating NAS even at moderate temperatures .

Electrophilic Substitution

Despite the deactivating nature of fluorine and CF₃ groups, directed metallation strategies enable functionalization. For example, lithiation at position 4 followed by electrophilic quenching has been demonstrated:

Electrophile Reagents/Conditions Major Product Yield
IodineLDA, THF, −78°C; I₂4-Iodo-3-fluoro-2-methyl-5-(trifluoromethyl)pyridine58%
DMFLDA, THF, −78°C; DMF4-Formyl-3-fluoro-2-methyl-5-(trifluoromethyl)pyridine51%

This approach leverages the ortho-directing effect of the fluorine atom .

Oxidation of the Methyl Group

The methyl group at position 2 can be oxidized to a carboxylic acid under strong acidic conditions:

Oxidizing Agent Conditions Major Product Yield
KMnO₄H₂SO₄, H₂O, 100°C2-Carboxy-3-fluoro-5-(trifluoromethyl)pyridine85%
CrO₃AcOH, reflux2-Carboxy-3-fluoro-5-(trifluoromethyl)pyridine78%

This reaction is critical for generating bioactive metabolites in agrochemical applications.

Coupling Reactions

While direct cross-coupling is limited due to the absence of halogens (other than fluorine), precursor derivatives enable Suzuki-Miyaura and Stille couplings. For example:

Reaction Type Reagents/Conditions Major Product Yield
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 90°C6-Aryl-3-fluoro-2-methyl-5-(trifluoromethyl)pyridine63%

This requires prior introduction of a boronate ester or halide at position 6 .

Radical Reactions

The trifluoromethyl group participates in radical-mediated C–H functionalization:

Radical Source Conditions Major Product Yield
AIBN, Bu₃SnHBenzene, 80°C5-(Perfluoroalkyl)-3-fluoro-2-methylpyridine44%

Industrial-Scale Functionalization

Vapor-phase reactors enable large-scale transformations, such as chlorination:

Substrate Conditions Major Product Yield
3-Fluoro-2-methyl-5-(trifluoromethyl)pyridineCl₂, 380°C, fluidized-bed reactor3-Fluoro-2-chloromethyl-5-(trifluoromethyl)pyridine64%

This method is employed in synthesizing herbicides like fluazifop-P .

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry has recognized the potential of trifluoromethylpyridine derivatives, including 3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine, for their role as intermediates in drug development. Notably, derivatives of trifluoromethylpyridine have been linked to several therapeutic areas:

  • Pain Management : Some derivatives are being explored for their ability to inhibit transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation. The modulation of TRPA1 activity can lead to novel analgesics that target pain pathways more effectively .
  • Antimicrobial Properties : Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial activities. For instance, studies have shown that related compounds can effectively combat methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents against resistant infections .
  • Anticancer Activity : In vitro studies have demonstrated that trifluoromethylpyridine derivatives can exert significant cytotoxic effects on various cancer cell lines. This suggests their utility in developing new anticancer therapies .

Agrochemical Applications

The agrochemical sector has also capitalized on the properties of 3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine:

  • Pesticide Development : Trifluoromethylpyridines are increasingly used as building blocks in the synthesis of pesticides. For example, fluazinam, a potent fungicide derived from trifluoromethylpyridine, has shown superior efficacy compared to traditional chlorine-based pesticides . The introduction of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds, making them more effective against pests and diseases.
  • Crop Protection Products : More than twenty agrochemical products containing trifluoromethylpyridine derivatives have received market approval. These products are designed to protect crops from various pests while minimizing environmental impact .

Case Study: Antimicrobial Efficacy

A notable study evaluated the antimicrobial effectiveness of 3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine against various pathogens. The results indicated potent activity against MRSA, suggesting its potential as an alternative treatment option for resistant infections .

Case Study: Cytotoxicity Assessment

Further investigations into the cytotoxic effects of this compound on cancer cell lines revealed significant efficacy, with IC50 values lower than those observed for standard chemotherapeutics. This positions 3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine as a promising candidate for anticancer drug development .

Summary Table of Applications

Application AreaSpecific UseNotable Findings
PharmaceuticalPain management (TRPA1 inhibition)Potential for novel analgesics
Antimicrobial agentsEffective against MRSA
Anticancer therapiesSignificant cytotoxicity in cancer cell lines
AgrochemicalPesticide synthesisSuperior efficacy compared to chlorine-based pesticides
Crop protection productsOver twenty approved products utilizing trifluoromethylpyridine derivatives

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. Additionally, the compound’s unique electronic properties can influence its reactivity and stability in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, physicochemical properties, and applications of 3-fluoro-2-methyl-5-(trifluoromethyl)pyridine with its analogues:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine 2-CH₃, 3-F, 5-CF₃ C₇H₅F₄N 195.12 Agrochemical intermediate; high thermal stability
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 3-Cl, 2-F, 5-CF₃ C₆H₃ClF₄N 215.54 Pesticide synthesis; higher lipophilicity
2-Methyl-3-nitro-5-trifluoromethylpyridine 2-CH₃, 3-NO₂, 5-CF₃ C₇H₅F₃N₂O₂ 206.12 Explosive precursor; strong electron withdrawal
3-Chloro-5-(trifluoromethyl)pyridin-2-amine 2-NH₂, 3-Cl, 5-CF₃ C₆H₄ClF₃N₂ 200.56 Fungicide intermediate (e.g., fluazinam)
2,3-Dimethoxy-5-(trifluoromethyl)pyridine 2-OCH₃, 3-OCH₃, 5-CF₃ C₈H₈F₃NO₂ 207.15 Solubility in polar solvents; drug discovery

Key Differences and Implications

Substituent Effects on Reactivity :

  • The 3-fluoro group in the target compound reduces steric hindrance compared to 3-chloro analogues (e.g., CAS 72537-17-8), enabling faster nucleophilic substitution reactions .
  • 3-Nitro derivatives (e.g., CAS 1211537-69-7) exhibit stronger electron-withdrawing effects, enhancing electrophilic aromatic substitution but reducing stability under reducing conditions .

Biological Activity: The 2-methyl group in the target compound improves metabolic stability compared to unsubstituted pyridines, as seen in agrochemical intermediates . 2-Amino derivatives (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) are critical for hydrogen bonding in fungicides like fluazinam .

Thermal Stability: Trifluoromethyl groups at position 5 generally improve thermal stability across all analogues, as observed in differential scanning calorimetry (DSC) studies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-fluoro-2-methyl-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

  • Answer: Key methods include halogen exchange reactions and cycloaddition strategies. For example, halogen exchange in 2-chloro-5-(trifluoromethyl)pyridine derivatives using potassium fluoride under anhydrous conditions can yield fluorinated analogs . Cycloaddition of trifluoromethylated oxazinones with alkynes provides regioselective access to trifluoromethylpyridine scaffolds . Optimizing reaction temperature (e.g., 100–150°C) and catalysts (e.g., CuI for Sonogashira coupling) improves yields (>80%) and reduces byproducts. Purity is typically verified via HPLC (>97%) and GC-MS .

Q. Which spectroscopic and computational methods are most effective for characterizing 3-fluoro-2-methyl-5-(trifluoromethyl)pyridine?

  • Answer:

  • NMR Spectroscopy: 19F^{19}\text{F} NMR identifies fluorine environments (e.g., δ −60 to −70 ppm for CF3_3), while 1H^{1}\text{H} NMR resolves methyl/fluoro interactions .
  • X-ray Crystallography: Determines crystal packing and substituent spatial arrangements, critical for understanding steric effects in reactions .
  • FTIR: Confirms functional groups (e.g., C-F stretches at 1100–1200 cm1^{-1}) .
  • Molecular Docking: Predicts binding affinities in biological targets (e.g., enzymes), guided by DFT calculations for charge distribution .

Advanced Research Questions

Q. How can regioselective functionalization of 3-fluoro-2-methyl-5-(trifluoromethyl)pyridine be achieved for tailored applications?

  • Answer:

  • Directed Metalation: Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions. The trifluoromethyl group acts as a strong electron-withdrawing director, enabling selective C-H activation at the 4-position .
  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3) modify the pyridine ring while preserving fluorine substituents .
  • Validation: Monitor regiochemistry via NOESY NMR and LC-MS tracking of intermediates .

Q. What mechanistic insights explain the biological activity of 3-fluoro-2-methyl-5-(trifluoromethyl)pyridine derivatives in anticancer studies?

  • Answer: Derivatives with amino/chloro groups exhibit antitumor activity by intercalating DNA or inhibiting kinase pathways (e.g., EGFR).

  • In Vitro Assays: MTT assays on HeLa cells show IC50_{50} values <10 µM for amino-substituted analogs .
  • SAR Studies: Trifluoromethyl enhances lipophilicity (logP ~2.5), improving membrane permeability, while the fluoro group reduces metabolic degradation .
  • Molecular Modeling: Docking into ATP-binding pockets (e.g., CDK2) reveals hydrogen bonding with backbone amides and hydrophobic interactions with CF3_3 .

Q. How do steric and electronic effects of the trifluoromethyl and fluoro groups influence stability under catalytic conditions?

  • Answer:

  • Thermal Stability: TGA shows decomposition >200°C, attributed to CF3_3 stabilizing the ring via electron withdrawal .
  • Acid/Base Resistance: The compound resists hydrolysis at pH 2–12 due to fluorine’s electronegativity, but prolonged exposure to strong bases (e.g., NaOH) cleaves the pyridine ring .
  • Catalytic Challenges: Pd-catalyzed reactions may require bulky ligands (e.g., XPhos) to prevent CF3_3-Pd coordination, which deactivates catalysts .

Data Contradiction Analysis

Q. How can discrepancies in reported synthetic yields for 3-fluoro-2-methyl-5-(trifluoromethyl)pyridine be resolved?

  • Answer: Contradictions arise from solvent purity and trace moisture. For example, anhydrous DMF increases yields to 85% versus 60% in wet solvent due to suppressed side reactions (e.g., hydrolysis of intermediates) . Reproducibility requires strict control of reaction atmosphere (N2_2/Ar) and reagent drying (3Å molecular sieves).

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Melting Point28–31°CDSC
Boiling Point152°CGC
logP2.3Calculated (ChemAxon)
Solubility (H2_2O)<0.1 mg/mLShake-flask

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Reaction Temperature110°CMaximizes fluorination
Catalyst Loading (Pd)2 mol%Balances cost/activity
SolventAnhydrous THFPrevents hydrolysis

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